
N-Ethylnorketamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso sarcosine is a nitrosamine compound formed by the nitrosation of sarcosine, a non-proteinogenic amino acid. This compound is known for its carcinogenic properties and is found in various food products, particularly cured meats, and tobacco products . Its chemical formula is C3H6N2O3, and it has a molecular weight of 118.1 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Nitroso sarcosine is synthesized through the nitrosation of sarcosine. This process involves the reaction of sarcosine with nitrite sources under acidic conditions. One efficient method involves using tert-butyl nitrite under solvent-free, metal-free, and acid-free conditions . This method is advantageous due to its broad substrate scope, easy isolation procedure, and excellent yields.
Industrial Production Methods: Industrial production of N-Nitroso sarcosine typically involves the nitrosation of sarcosine using nitrite salts in an acidic medium. The reaction is carried out under controlled conditions to ensure the stability and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: N-Nitroso sarcosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert N-Nitroso sarcosine into other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Nitroso sarcosine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Research on N-Nitroso sarcosine helps understand its role in biological systems, particularly its carcinogenic effects.
Medicine: It is studied for its potential role in cancer development and as a biomarker for exposure to nitrosamines.
Industry: N-Nitroso sarcosine is used in the food industry to study the formation of nitrosamines in cured meats and other products
Mecanismo De Acción
N-Nitroso sarcosine exerts its effects through metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic intermediates that can react with DNA to form covalent adducts. These DNA adducts play a central role in carcinogenesis if not repaired . The primary molecular targets include guanine bases in DNA, leading to mutations and cancer development.
Similar Compounds:
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine (NPIP)
Comparison: N-Nitroso sarcosine is unique among nitrosamines due to its specific formation from sarcosine and its distinct chemical properties. Compared to other nitrosamines like NDMA and NDEA, N-Nitroso sarcosine has a different molecular structure and reactivity. While all these compounds are carcinogenic, their potency and target organs may vary. For example, NDMA is known for its high carcinogenic potency and ability to induce liver tumors .
Propiedades
Número CAS |
1354634-10-8 |
|---|---|
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3 |
Clave InChI |
ITBBBZIIFJJMDU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1(CCCCC1=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



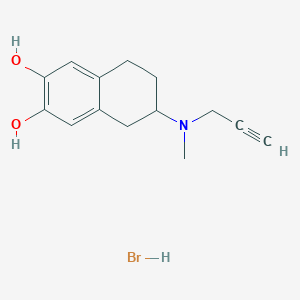
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)
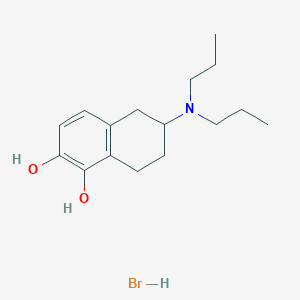

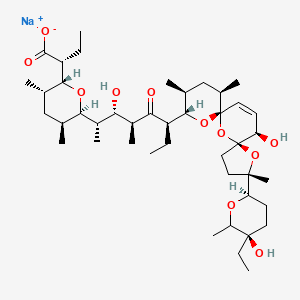

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)
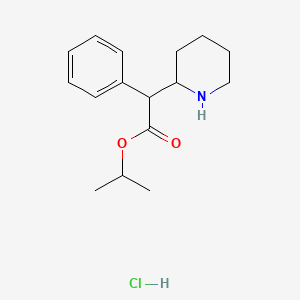
![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)

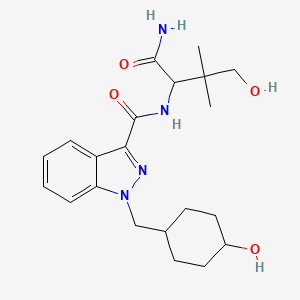
![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)

![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)